Enalapril maleate

Descripción general

Descripción

Enalapril Maleate is an angiotensin-converting enzyme (ACE) inhibitor . It is used for the treatment of hypertension in adults and children older than one month to lower blood pressure . Lowering blood pressure reduces the risk of fatal and nonfatal cardiovascular events, primarily strokes and myocardial infarctions .

Synthesis Analysis

Enalapril Maleate is an ethyl ester pro-drug . After oral administration, approximately 60–70% of enalapril is absorbed prior to hydrolysis by liver carboxylesterases to yield enalaprilat—a potent inhibitor of angiotensin-converting enzyme .Molecular Structure Analysis

Enalapril Maleate has two crystalline forms . A network of hydrogen bonds in both polymorphs plays an important role in solid-state stability, charge transfer process, and degradation reactions .Chemical Reactions Analysis

The charge transfer process and the mobility of the proton (H+) between enalapril and maleate molecules were demonstrated using supramolecular modeling analyses and molecular dynamics calculations .Physical And Chemical Properties Analysis

Enalapril Maleate is an antihypertensive ethyl ester pro-drug with two crystalline forms . A network of hydrogen bonds in both polymorphs plays an important role in solid-state stability, charge transfer process, and degradation reactions .Aplicaciones Científicas De Investigación

Cardiac Function Improvement

Enalapril maleate has been studied in open and placebo-controlled studies for severe congestive heart failure that is resistant to digitalis and/or diuretics. These studies have shown an encouraging improvement in indices of cardiac function, such as increased cardiac output, stroke work index, and ejection fraction, along with a decrease in pulmonary capillary wedge pressure .

Controlled Release Formulation

Research has been conducted on incorporating Enalapril maleate into natural biodegradable polymer egg albumin microspheres. The aim is to achieve controlled release for the treatment of hypertension. These microspheres were developed using a chemical cross-linking technique with glutaraldehyde as the cross-linking agent, which was then subjected to in vitro and in vivo studies .

Human Pharmacology

Enalapril’s pharmacological effects on humans have been reviewed extensively. It includes its mechanism of action as an angiotensin-converting enzyme inhibitor and its therapeutic implications in conditions such as hypertension and heart failure .

Solid-State Stability and Charge Transfer

Studies have explored Enalapril maleate’s antihypertensive ethyl ester pro-drug form, which has two crystalline forms. The research focuses on the role of a network of hydrogen bonds in both polymorphs on solid-state stability, charge transfer process, and degradation reactions when exposed to high humidity, temperature, and/or pH changes .

Analytical Method Development

A new High-Performance Liquid Chromatography (HPLC) method has been developed for the determination of Enalapril maleate from tablets. This method aids in quality control and ensures the correct dosage is administered for therapeutic use .

Mecanismo De Acción

Target of Action

Enalapril maleate primarily targets the angiotensin-converting enzyme (ACE) . ACE plays a crucial role in the renin-angiotensin-aldosterone system, which is responsible for the regulation of blood pressure and fluid and electrolyte homeostasis .

Mode of Action

Enalapril maleate is a prodrug that is rapidly biotransformed into its active metabolite, enalaprilat . Enalaprilat competitively inhibits ACE, thereby hindering the production of angiotensin II . Angiotensin II is a key component of the renin-angiotensin-aldosterone system that promotes vasoconstriction and renal reabsorption of sodium ions in the kidneys .

Pharmacokinetics

Enalapril maleate is well absorbed (60% to 70%) and undergoes hepatic biotransformation to enalaprilat . Both compounds are excreted renally without further metabolism . The onset of action is approximately 1 hour, with a peak effect at 4 to 6 hours . The elimination half-life of enalaprilat is approximately 35 hours .

Result of Action

The inhibition of ACE leads to a decrease in angiotensin II, resulting in vasodilation and a reduction in the secretion of aldosterone . This lowers blood pressure and increases the supply of blood and oxygen to the heart .

Action Environment

The action of enalapril maleate can be influenced by various environmental factors. For instance, renal impairment, particularly when the glomerular filtration rate is less than 20 ml/min, can result in significant accumulation of enalaprilat, necessitating dosage reduction .

Safety and Hazards

Propiedades

IUPAC Name |

(Z)-but-2-enedioic acid;(2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O5.C4H4O4/c1-3-27-20(26)16(12-11-15-8-5-4-6-9-15)21-14(2)18(23)22-13-7-10-17(22)19(24)25;5-3(6)1-2-4(7)8/h4-6,8-9,14,16-17,21H,3,7,10-13H2,1-2H3,(H,24,25);1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,16-,17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYFJQPXVCSSHAI-QFPUQLAESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)O.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

75847-73-3 (Parent) | |

| Record name | Enalapril maleate [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076095164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30896796 | |

| Record name | Enalapril maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30896796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Enalapril maleate | |

CAS RN |

76420-75-2, 76095-16-4 | |

| Record name | L-Proline, N-[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]-L-alanyl-, (2Z)-2-butenedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76420-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Enalapril maleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76095-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Enalapril maleate [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076095164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-1-(N-(1-(Ethoxycarbonyl)-3-phenylpropyl)-L-alanyl)-L-proline maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076420752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enalapril maleate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758143 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Enalapril maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30896796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-1-[N-[1-(ethoxycarbonyl)-3-phenylpropyl]-L-alanyl]-L-proline maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.229 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENALAPRIL MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9O25354EPJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

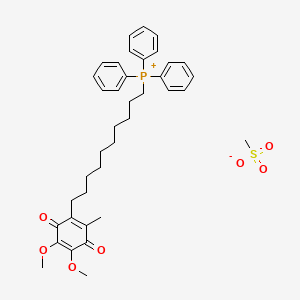

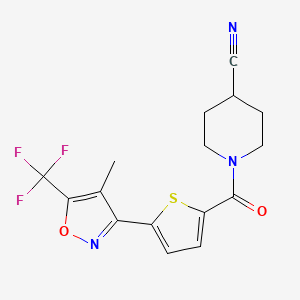

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Enalapril Maleate exert its antihypertensive effect?

A1: Enalapril Maleate is a prodrug that is rapidly metabolized to Enalaprilat. Enalaprilat acts as a highly specific and competitive inhibitor of angiotensin-converting enzyme (ACE). [] This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. [] By reducing angiotensin II levels, Enalapril Maleate lowers blood pressure by inducing vasodilation and decreasing aldosterone secretion. [, ]

Q2: Does Enalapril Maleate impact homocysteine levels?

A2: Yes, studies have shown that Enalapril Maleate, particularly when combined with folic acid, can significantly decrease plasma homocysteine (Hcy) levels in hypertensive patients. [, , , , ] This effect is more pronounced in patients with elevated baseline Hcy levels (hyperhomocysteinemia). []

Q3: How does Enalapril Maleate affect vascular remodeling in hypertension?

A3: Research suggests that Enalapril Maleate can alleviate endoplasmic reticulum stress (ERS) in vascular smooth muscle cells, a key factor in vascular remodeling associated with hypertension. [] This is achieved by downregulating the expression of ERS markers like GRP78 and CHOP. [] The reduction in Hcy levels by Enalapril Maleate also contributes to its positive impact on vascular remodeling. []

Q4: What is the molecular formula and weight of Enalapril Maleate?

A4: While the provided research papers do not explicitly state the molecular formula and weight of Enalapril Maleate, they do provide insights into its structure. For precise information, consult a chemical database or the drug's monograph.

Q5: Can you provide information on spectroscopic data for Enalapril Maleate?

A5: Infrared spectroscopy (ATR-FTIR) studies have identified specific vibration signals characteristic of Enalapril Maleate, including peaks at 3211 cm-1 (N-H), 1750 cm-1 (C=O, ester), 1725 cm-1 (C=O, acid) and 1645 (C=O, amide). [] This information helps in structural characterization and identification of the compound.

Q6: What are some strategies to improve the stability of Enalapril Maleate formulations?

A8: Several approaches can be employed to enhance the stability of Enalapril Maleate formulations. These include: * Hot-Melt Granulation: Utilizing hydrophobic binders like stearic acid or glyceryl monostearate during hot-melt granulation has demonstrated improved stability, potentially surpassing the stability of enalapril sodium salt. [] * Fluidized Bed Hot Melt Granulation: Employing hydrophilic materials like Gelucire 50/13®, polyethylene glycol 6000, and Poloxamer 407® as binders in this granulation technique has been shown to significantly enhance chemical stability. []

Q7: What is the impact of different pH conditions on the dissolution of Enalapril Maleate tablets?

A9: Dissolution studies using a flow-through cell method have demonstrated variations in the dissolution profiles of Enalapril Maleate tablets from different manufacturers. [] This suggests potential differences in formulation and manufacturing processes that impact drug release. Additionally, Enalapril Maleate exhibits pH-dependent degradation. []

Q8: How is Enalapril Maleate absorbed and metabolized in the body?

A10: Enalapril Maleate is a prodrug that is rapidly absorbed after oral administration and undergoes significant first-pass metabolism in the liver to its active metabolite, Enalaprilat. [, ] The bioavailability of Enalapril Maleate is approximately 40% due to this first-pass effect. []

Q9: What is the relationship between the pharmacokinetic parameters of Enalapril Maleate and its clinical efficacy?

A11: Studies have demonstrated a strong correlation between the in vivo absorption of Enalapril Maleate and its in vitro dissolution profile. [] This highlights the importance of dissolution testing in predicting the drug's bioavailability and, consequently, its therapeutic effectiveness.

Q10: Have there been studies comparing Enalapril Maleate to other antihypertensive drugs?

A12: Yes, clinical trials have compared Enalapril Maleate to other antihypertensive agents like Losartan Potassium. [, ] In a randomized, double-blind study, Enalapril Maleate 20 mg provided similar blood pressure reductions to Losartan Potassium 50 mg. []

Q11: What is known about the safety profile of Enalapril Maleate?

A11: Enalapril Maleate is generally well-tolerated, but like all medications, it can cause side effects. Information regarding potential adverse events, contraindications, and interactions with other medications should be obtained from the drug's prescribing information.

Q12: Does Enalapril Maleate interact with drug transporters?

A14: Research on Caco-2 cells suggests that Enalapril Maleate, along with other ACE inhibitors like Captopril, might utilize the H+-coupled dipeptide transport system for absorption. [] This finding highlights the potential for drug interactions with other substrates of this transporter.

Q13: What analytical techniques are commonly employed to quantify Enalapril Maleate in biological samples?

A15: High-performance liquid chromatography (HPLC) coupled with various detection methods like UV detection [, , ] and mass spectrometry (MS) [] are widely used to quantify Enalapril Maleate in plasma samples for pharmacokinetic studies.

Q14: How is the quality of Enalapril Maleate tablets controlled?

A16: Quality control measures for Enalapril Maleate tablets encompass several parameters outlined in pharmacopoeial guidelines, including: * Assay: Determining the content of Enalapril Maleate in the tablets to ensure accurate dosage. [, ] * Dissolution Testing: Evaluating the rate at which the drug dissolves from the tablet matrix, crucial for predicting bioavailability. [, , ] * Uniformity of Dosage Units: Assessing the consistency of drug content within and between tablets. [, ] * Impurity Profiling: Identifying and quantifying any degradation products to guarantee product safety and efficacy. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,5-Dioxopyrrolidin-1-yl) 4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutanoate](/img/structure/B1663442.png)

![4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propoxy]benzamide](/img/structure/B1663443.png)

![(3S)-5-fluoro-3-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-oxopentanoic acid](/img/structure/B1663444.png)